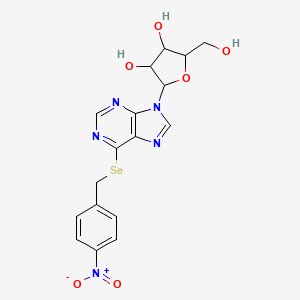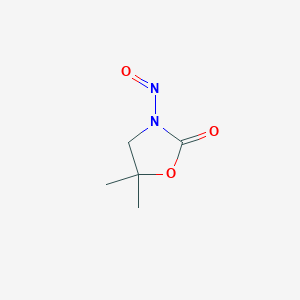![molecular formula C7H6ClN3 B1347189 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 66999-59-5](/img/structure/B1347189.png)
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is an organic compound belonging to the family of triazolo[4,3-a]pyridines. It is a heterocyclic compound that consists of a nitrogenous five-membered ring, with a chlorine atom attached to the 3-methyl position of the ring. This compound has been studied extensively due to its potential applications in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Pharmacological Potentials
- Scientific Field: Pharmacology
- Application Summary: Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Results or Outcomes: The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and so on .
Antiviral and Antimicrobial Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .
- Methods of Application: The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .
- Results or Outcomes: Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Antioxidant Activity
- Scientific Field: Pharmacology
- Application Summary: Triazole derivatives have been found to exhibit antioxidant activity . Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect the cells against oxidative injury .
- Results or Outcomes: The therapeutic importance of triazole derivatives as antioxidants has been confirmed in the literature .
Pesticide Synthesis
- Scientific Field: Agricultural Chemistry
- Application Summary: Triazolo[4,5-b]pyridine, a similar compound to “5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine”, has been used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pesticide and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these pesticides are not provided in the source .
Heat Shock Protein 70 (HSP70) Inhibitors
- Scientific Field: Biochemistry
- Application Summary: Triazole derivatives have been used in the synthesis of piperidine derivatives, which are novel human heat shock protein 70 (HSP70) inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific compound and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these inhibitors are not provided in the source .
Pesticide Synthesis
- Scientific Field: Agricultural Chemistry
- Application Summary: 1H-1,2,3-Triazolo[4,5-b]pyridine, a similar compound to “5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine”, has been used in the synthesis of pesticides .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific pesticide and its intended use. The details of the synthesis process are not provided in the source .
- Results or Outcomes: The specific results or outcomes obtained from the use of these pesticides are not provided in the source .
Propriétés
IUPAC Name |
5-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUJRLNOQMUXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314922 |
Source


|
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
66999-59-5 |
Source


|
| Record name | 66999-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)




